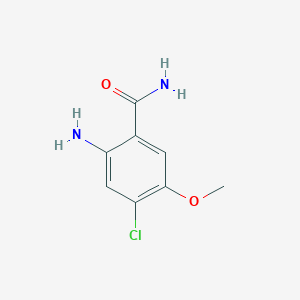

2-Amino-4-chloro-5-methoxybenzamide

Description

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

2-amino-4-chloro-5-methoxybenzamide |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H2,11,12) |

InChI Key |

XITYGVDKMDKZSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 4 Chloro 5 Methoxybenzamide and Its Advanced Derivatives

General Synthetic Strategies for Benzamide (B126) Derivatives

The formation of the amide bond in benzamide derivatives is a cornerstone of organic synthesis, with numerous established and novel methods available to chemists. These strategies can be broadly categorized into amidation and alkylation reactions, as well as functional group transformations on a pre-existing benzamide core.

Amidation and Alkylation Reactions

Amidation, the formation of an amide from a carboxylic acid and an amine, is the most direct route to benzamides. A common approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid to a more reactive species such as an acyl chloride or by using coupling agents. For instance, substituted benzoic acids can be treated with reagents like N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an active intermediate, which then readily reacts with an amine to yield the desired benzamide. nih.gov

Alkylation of amides provides another avenue for derivatization. N-alkylation of primary amides can be accomplished using various alkylating agents in the presence of a base. organic-chemistry.org Modern methods also utilize transition metal catalysts, such as copper, to facilitate the cross-coupling of primary amides with alkylboronic acids, offering a high-yielding route for monoalkylation. organic-chemistry.org Furthermore, iridium-based catalysts have been shown to be highly effective for the N-monoalkylation of amides with alcohols through a hydrogen transfer mechanism. organic-chemistry.orgrsc.org Dual catalytic systems have also been developed for the sp³ α-arylation and alkylation of benzamides with organic halides, demonstrating high selectivity. acs.org

The choice of solvent and base can be critical in these reactions. For example, the use of a mild base like sodium trimethylsilanolate (NaOSiMe3) has been identified as key for the success of copper-catalyzed cross-coupling of primary amides. organic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, contributing to greener synthetic protocols. rsc.org

Functional Group Transformations (Oxidation, Reduction, Substitution) on Benzamide Cores

Once the benzamide core is established, further diversification can be achieved through various functional group transformations. These reactions allow for the introduction or modification of substituents on the aromatic ring or the amide nitrogen.

Oxidation: Oxidation reactions can be employed to introduce or modify functional groups. For example, a methyl group on the benzamide ring could potentially be oxidized to a carboxylic acid, providing a handle for further functionalization.

Reduction: Reduction of functional groups on the benzamide scaffold is a common strategy. For instance, a nitro group can be reduced to an amino group, as seen in the synthesis of 2-amino-4-methoxybenzamide (B112565) from 4-methoxy-2-nitro-benzamide using Raney-Ni as a catalyst.

Substitution: Electrophilic aromatic substitution reactions are frequently used to introduce substituents onto the benzene (B151609) ring of benzamides. The directing effects of the amide and other existing groups on the ring guide the position of the incoming substituent. For example, chlorination of a benzamide derivative can be achieved using N-chlorosuccinimide (NCS). researchgate.netwikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to form carbon-carbon bonds by coupling the benzamide with boronic acids. researchgate.net

Synthesis of Key Intermediates

The synthesis of 2-Amino-4-chloro-5-methoxybenzamide relies on the preparation of a crucial precursor, 4-Amino-5-chloro-2-methoxybenzoic acid. chemimpex.combiosynth.com This intermediate is synthesized from readily available starting materials through a series of well-defined reaction steps.

Preparation of 4-Amino-5-chloro-2-methoxybenzoic Acid

A documented synthetic route to 4-Amino-5-chloro-2-methoxybenzoic acid starts from p-aminosalicylic acid. google.com The process involves two key transformations: methylation of the hydroxyl group and subsequent chlorination of the aromatic ring.

The synthesis begins with the methylation of p-aminosalicylic acid. In a typical procedure, p-aminosalicylic acid is reacted with dimethyl sulfate (B86663) in the presence of a base, such as potassium hydroxide, in a suitable solvent like acetone. google.com This reaction selectively methylates the phenolic hydroxyl group to a methoxy (B1213986) group. The reaction temperature is typically controlled to ensure selectivity and prevent side reactions.

| Reactant | Reagent | Solvent | Temperature | Product |

| p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide | Acetone | 20-30°C | 4-Amino-2-methoxybenzoic acid methyl ester |

| Data derived from a patent describing the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. google.com |

Following methylation, the next step is the regioselective chlorination of the aromatic ring. This is achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. researchgate.netwikipedia.orggoogle.comorganic-chemistry.org The reaction is typically carried out by treating the 4-amino-2-methoxy-benzoic acid methyl ester with NCS. The molar ratio of the reactants is crucial for achieving monochlorination. google.com The reaction is generally stirred for several hours to ensure completion. google.com Subsequent hydrolysis of the methyl ester group, often under basic conditions followed by acidification, yields the final product, 4-Amino-5-chloro-2-methoxybenzoic acid. google.com

| Reactant | Reagent | Molar Ratio (Reactant:NCS) | Reaction Time | Product |

| 4-Amino-2-methoxy-benzoic acid methyl ester | N-chlorosuccinimide | 1:1 | 3-4 hours | 5-Chloro-4-amino-2-methoxy-benzoic acid methyl ester |

| Data derived from a patent describing the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. google.com |

The final step to obtain this compound from its corresponding benzoic acid would typically involve an amidation reaction, as described in section 2.1.1. This could be achieved by activating the carboxylic acid with a coupling agent and then reacting it with ammonia (B1221849) or an ammonia equivalent.

Hydrolysis and Acidification

The synthesis of this compound and its precursors often involves hydrolysis and acidification steps to yield the desired carboxylic acid intermediate. For instance, in the synthesis of certain 2-methoxybenzamide (B150088) derivatives, ester intermediates are hydrolyzed to form the corresponding carboxylic acids. This transformation is a fundamental step that precedes amidation reactions to form the final target compounds. nih.gov

A common industrial method for preparing related aminobenzamides involves a multi-step sequence that can include hydrolysis. For example, the synthesis of 2-amino-4-chloropyrimidine-5-carboxamide, a structurally related compound, can undergo fractional hydrolysis as a final step to achieve high purity. While specific details for this compound were not found in the immediate search results, the principle of hydrolyzing an ester or other functional group to a carboxylic acid, followed by acidification to protonate the molecule, is a standard and widely applicable synthetic strategy.

Targeted Synthesis of Functionalized this compound Derivatives

The core structure of this compound is a versatile scaffold for the introduction of various functional groups, leading to derivatives with specific biological activities.

A significant class of derivatives incorporates sulfamoylphenyl moieties. Research has focused on the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net The general synthetic scheme for these compounds involves the reaction of an appropriate amine with a sulfamoyl-containing benzoyl chloride. researchgate.net For example, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a known derivative with the CAS number 16673-34-0. sigmaaldrich.com The synthesis of these compounds often involves coupling 4-aminobenzene-1-sulfonamide with benzoic acid derivatives using peptide coupling reagents. researchgate.net These derivatives have been investigated for their potential as anti-cancer agents. researchgate.net

Table 1: Examples of this compound Derivatives with Sulfamoylphenyl Moieties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | C16H17ClN2O4S | 368.84 | 16673-34-0 |

| 5-chloro-N-(4-(N-(4-ethylphenyl)sulphamoyl)phenyl)-2-methoxybenzamide | C22H21ClN2O4S | 429.07 | Not Available |

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Not Available | Not Available | Not Available |

The synthesis of derivatives containing hexahydro-1,4-diazepine rings represents another avenue of functionalization. While direct synthesis from this compound was not explicitly detailed in the provided results, the synthesis of hexahydro-1,4-diazepine derivatives with potential pharmacological effects, including antihistaminic activity, has been reported. nih.gov This suggests the feasibility of coupling the hexahydro-1,4-diazepine core to the this compound scaffold to explore new therapeutic applications.

The introduction of morpholinyl alkyl side chains has led to the development of potent gastroprokinetic agents. A notable example is Mosapride, which is chemically named (±)-4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide. researchgate.net Although this compound is an ethoxy derivative, the synthetic principles are relevant. The synthesis of such derivatives involves preparing the optically active [4-(4-fluorobenzyl)-2-morpholinyl]methylamine, which is then coupled with the substituted benzamide. researchgate.net This highlights a key strategy for incorporating complex amine side chains to modulate biological activity.

The conjugation of the this compound backbone with thiadiazole rings is an area of interest for developing novel antimicrobial and anticancer agents. nih.govuobaghdad.edu.iqnih.gov The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore. uobaghdad.edu.iqnih.gov Synthetic strategies often involve the cyclization of thiosemicarbazones or the acylation of 2-amino-5-mercapto-1,3,4-thiadiazole. nih.govresearchgate.net These methods allow for the creation of a diverse library of compounds where the thiadiazole moiety can be further substituted to optimize biological activity. nih.govnih.gov

The core structure of this compound is also a valuable platform for the development of radioligands for receptor binding assays. For instance, derivatives have been synthesized and evaluated as antagonists for the adenosine (B11128) A(2A) receptor. nih.gov The development of such radioligands is crucial for drug discovery, enabling high-throughput screening of compound libraries to identify new receptor modulators. nih.gov While the search results did not specifically mention 5-HT2a receptor ligands derived from this exact benzamide, the general principles of designing and synthesizing receptor antagonists are applicable.

Benzoxazole-Benzamide Hybrid Systems

Benzoxazole-benzamide conjugates represent a class of compounds investigated for their potential as anti-proliferative agents. The synthesis of these hybrid systems often involves the coupling of a benzoxazole (B165842) moiety with a benzamide derivative.

A novel series of benzoxazole-benzamide conjugates linked via a 2-thioacetamido group has been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The general synthetic approach begins with the preparation of 2-mercaptobenzoxazoles from corresponding 2-aminophenol (B121084) derivatives. These are then converted to their potassium salts. nih.gov Separately, an appropriate aminobenzoic acid is reacted with chloroacetyl chloride to form a chloroacetamide intermediate. nih.gov The subsequent reaction between the potassium salt of the mercaptobenzoxazole and the chloroacetamide derivative yields the final benzoxazole-benzamide conjugate.

The cytotoxic activity of these compounds is influenced by the substituents on the benzoxazole ring and the nature of the amide group. For instance, compounds featuring a 5-chlorobenzoxazole (B107618) moiety have demonstrated greater cytotoxic activity compared to their unsubstituted or 5-methyl analogues. nih.gov

Table 1: Synthetic Overview of Benzoxazole-Benzamide Conjugates nih.gov

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Aminophenol derivatives, Carbon disulfide | Potassium hydroxide, Methanol, Reflux | 2-Mercaptobenzoxazoles |

| 2 | 2-Mercaptobenzoxazoles | Alcoholic Potassium hydroxide | Potassium salts of 2-mercaptobenzoxazoles |

| 3 | 4-Aminobenzoic acid | Chloroacetyl chloride, DMF | Chloroacetamide intermediate |

Betrixaban Intermediate Synthesis

Betrixaban is a direct factor Xa inhibitor, an oral anticoagulant used for the prevention of venous thromboembolism. The synthesis of Betrixaban involves this compound as a key precursor, though various synthetic routes have been developed.

One common strategy involves the coupling of 2-amino-5-chloropyridine (B124133) with a substituted benzoic acid derivative. In an early approach, 5-methoxy-2-nitrobenzoic acid was coupled with 2-amino-5-chloropyridine, followed by the reduction of the nitro group to an amine, yielding an amino amide intermediate. thieme-connect.com However, this method involves the use of phosphorus oxychloride and pyridine, which are hazardous. google.com

To circumvent the use of harsh reagents, alternative methods have been developed. One such method employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for amidation with 2-amino-5-chloropyridine. google.com This approach avoids the use of phosphorus oxychloride and pyridine.

Another innovative, convergent synthesis of Betrixaban has been developed, which also avoids the direct use of this compound's precursor, 5-methoxy-2-nitrobenzoic acid. thieme-connect.com This scalable route utilizes methyl 4-(N,N-dimethylcarbamimidoyl)benzoate, methyl 2-amino-5-methoxybenzoate, and 2-amino-5-chloropyridine as starting materials. thieme-connect.com A key intermediate in some syntheses is N-(5-chloro-2-pyridyl)-2-(4-cyanobenzeneformamido)-5-methoxybenzamide. google.com

A detailed synthetic step for a Betrixaban intermediate involves the reaction of 2-amino-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide with other reagents. For instance, the synthesis of tosylated Betrixaban was achieved by refluxing a benzoxazinone (B8607429) intermediate with 2-amino-5-chloropyridine in toluene. thieme-connect.com The final deprotection step to yield Betrixaban can be carried out using trifluoroacetic acid in methanol. thieme-connect.com

Table 2: Selected Reagents and Conditions in Betrixaban Synthesis

| Step | Starting Materials | Reagents/Solvents | Key Outcome | Citation |

|---|---|---|---|---|

| Amidation | 5-methoxy-2-nitrobenzoic acid, 2-amino-5-chloropyridine | POCl₃, Pyridine, Acetonitrile | Formation of a nitroamide intermediate | thieme-connect.com |

| Improved Amidation | 5-methoxy-2-nitrobenzoic acid, 2-amino-5-chloropyridine | EDC, NHS, Tetrahydrofuran | Avoids hazardous reagents like POCl₃ | google.com |

| Convergent Synthesis | Benzoxazinone intermediate, 2-amino-5-chloropyridine | Toluene, Reflux | Formation of tosylated Betrixaban | thieme-connect.com |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Chloro 5 Methoxybenzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 2-Amino-4-chloro-5-methoxybenzamide is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the neighboring substituents on the benzene (B151609) ring.

The key proton signals anticipated are:

Aromatic Protons: The benzene ring contains two protons at the C-3 and C-6 positions. Due to their different neighboring groups, they are chemically non-equivalent and are expected to appear as two distinct singlets, as they lack adjacent protons for spin-spin coupling. The proton at C-3 is positioned between the electron-donating amino group and the electron-withdrawing amide group, while the H-6 proton is situated between the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group.

Amide and Amine Protons: The primary amide (-CONH₂) and primary amine (-NH₂) groups will produce signals that are typically broad due to quadrupole effects of the nitrogen atom and chemical exchange with the solvent. The two amide protons may appear as separate signals due to restricted rotation around the C-N bond.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are equivalent and will appear as a sharp singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CONH₂ (Amide) | 7.0 - 8.5 | Broad Singlet | 2H |

| Ar-H (H-3, H-6) | 6.5 - 8.0 | Two Singlets | 1H each |

| -NH₂ (Amine) | 3.5 - 5.0 | Broad Singlet | 2H |

Note: Predicted values are based on standard functional group ranges and substituent effects.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom. An Attached Proton Test (APT) or similar spectral editing technique would further aid in distinguishing between methyl (CH₃), methine (CH), and quaternary carbons (C).

The expected chemical shift regions are:

Carbonyl Carbon: The amide carbonyl carbon (-C=O) will appear significantly downfield.

Aromatic Carbons: Six unique signals are expected for the benzene ring carbons. The carbons directly attached to heteroatoms (O, N, Cl) will have their chemical shifts significantly influenced by the electronegativity and resonance effects of these substituents.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | APT Signal |

|---|---|---|

| -C=O (Amide) | 165 - 175 | Negative |

| C-O (Aromatic) | 150 - 160 | Negative |

| C-N (Aromatic) | 140 - 150 | Negative |

| C-Cl (Aromatic) | 125 - 135 | Negative |

| C-C=O (Aromatic) | 130 - 140 | Negative |

| Ar-CH (2 signals) | 100 - 120 | Positive |

Note: Predicted values are based on standard functional group ranges.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) is ideal for analyzing polar, non-volatile compounds like this compound. In positive ion mode, the technique is expected to yield the protonated molecular ion, [M+H]⁺.

The molecular formula C₈H₉ClN₂O₂ gives a molecular weight of approximately 200.62 g/mol . nih.gov A key feature in the mass spectrum will be the isotopic pattern of chlorine, which presents as two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This results in two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, separated by 2 Da, with a characteristic 3:1 intensity ratio. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can help confirm the structure by identifying characteristic neutral losses.

Table 3: Predicted LC/MS-ESI Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 201.04 | Protonated molecular ion (with ³⁵Cl) |

| [M+2+H]⁺ | 203.04 | Protonated molecular ion (with ³⁷Cl) |

| [M+H - CH₃]⁺ | 186.02 | Loss of a methyl radical from the methoxy group |

| [M+H - NH₃]⁺ | 184.02 | Loss of ammonia (B1221849) |

Note: m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a sample.

The FTIR spectrum of this compound would display a series of absorption bands characteristic of its functional groups. The positions of these bands are indicative of the types of bonds and their molecular environment.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine and primary amide groups both contain N-H bonds, which are expected to produce strong, somewhat broad bands in the high-wavenumber region. Typically, primary amines and amides show two bands corresponding to asymmetric and symmetric stretching modes.

C=O Stretching: A very strong and sharp absorption band is expected for the carbonyl group of the amide, a characteristic feature in the spectrum.

C-O Stretching: The aryl ether linkage will produce a strong, characteristic band for the C-O bond.

C-Cl Stretching: The C-Cl bond vibration is expected to appear in the fingerprint region of the spectrum.

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine (-NH₂) & Amide (-CONH₂) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretch | Aromatic & Aliphatic (-OCH₃) | 2850 - 3100 | Medium |

| C=O Stretch | Amide | 1650 - 1690 | Strong, Sharp |

| N-H Bend | Amine & Amide | 1550 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Aryl Ether | 1200 - 1275 | Strong |

Note: Predicted wavenumber ranges are based on standard correlation tables.

X-ray Crystallography and Solid-State Characterization

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For derivatives of this compound, X-ray crystallography provides unparalleled insight into their three-dimensional structures.

Crystal Structure Determination and Analysis

For instance, the analysis of a related compound, 2-amino-4-chlorobenzonitrile, showed that it crystallizes in the triclinic, P-1 space group. analis.com.my The unit cell parameters were determined to be a = 3.8924 (9) Å, b = 6.7886 (15) Å, and c = 13.838 (3) Å, with angles α = 77.559 (16)°, β = 8.898 (17)°, and γ = 83.021 (17)°. analis.com.my In another example, 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy group lies nearly in the plane of the phenyl ring, while the acetamido group is twisted out of this plane by 28.87 (5)°. nih.gov

Below is an interactive table summarizing the crystallographic data for a related benzamide (B126) derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.707(5) |

| b (Å) | 8.749(5) |

| c (Å) | 15.002(6) |

| β (°) | 103.65(2) |

| Volume (ų) | 1365.7(12) |

| Z | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contacts can be identified.

The d_norm surface analysis helps in understanding the nature and extent of various interactions. nih.gov Red-colored areas on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. analis.com.mynih.gov Blue and white regions represent weaker or negligible interactions. analis.com.my

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For example, in the case of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, the analysis revealed the following contributions to the Hirshfeld surface:

H⋯H (44.8%)

O⋯H/H⋯O (14.6%)

H⋯Cl/Cl⋯H (13.3%)

C⋯H/H⋯C (7.5%) nih.gov

In another related molecule, 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C interactions were found to be the largest contributor to the surface area at 33.4%. nih.gov For 2-amino-4-chlorobenzonitrile, N···H/H···N contacts were the most dominant, indicating the presence of N–H···N interactions. analis.com.my This detailed breakdown allows for a comprehensive understanding of the forces that govern the crystal packing.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two such key methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability of a compound and the temperature ranges in which decomposition occurs.

For a series of 2-amino-3-chloro-1,4-naphthoquinones, TGA data showed that their thermal stability increases with an increasing number of carbon atoms in the amino acid substituent. researchgate.net The thermolysis of these compounds was found to be a multi-stage process, with thermo-oxidative and destructive processes occurring in specific temperature regions. researchgate.net

The following interactive table presents hypothetical TGA data for a this compound derivative to illustrate the type of information obtained.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | 5 | Loss of volatile components |

| 250 - 400 | 45 | Major decomposition |

| 400 - 600 | 20 | Further fragmentation |

Differential Thermal Analysis (DTA)

DTA is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. hitachi-hightech.com This method detects physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition.

DTA curves show peaks that correspond to endothermic (heat-absorbing) or exothermic (heat-releasing) events. For methoxybenzamide derivatives, DTA has been used to confirm that thermal decomposition steps are endothermic processes. researchgate.net In the analysis of 2-amino-3-chloro-1,4-naphthoquinones, DTA, in conjunction with TGA and DTG (Differential Thermogravimetry), revealed similar thermolysis mechanisms across the series of compounds. researchgate.net The melting points of related compounds, such as N-(2-diethylaminoethyl)-2-methoxy-4-acetamino-5-chlorobenzamide (86°C to 87°C) and its amino derivative (122°C), have been determined, which are key parameters obtainable from DTA. chemicalbook.com

The combination of TGA and DTA provides a comprehensive thermal profile of a compound, which is critical for understanding its stability and potential applications.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These methods provide a fundamental understanding of a compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Amino-4-chloro-5-methoxybenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), are employed to determine its most stable three-dimensional conformation through geometric optimization. eurekaselect.com This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stable state is reached.

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzamide (B126)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N (amide) | ~1.36 Å | |

| C=O (amide) | ~1.24 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | O=C-N | ~122° |

| C-C-Cl | ~120° | |

| Dihedral Angle | C-C-C-N | Varies |

Note: The data presented are representative values for a substituted benzamide and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For benzamide itself, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net The introduction of substituents like amino, chloro, and methoxy (B1213986) groups onto the benzamide scaffold would alter the energies of these frontier orbitals and, consequently, the energy gap, thereby modulating the molecule's reactivity. irjweb.com

Table 2: Representative Frontier Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzamide | - | - | 5.611 researchgate.net |

| Substituted Benzamide (Example) | -6.29 | -1.81 | 4.48 irjweb.com |

Note: Data is based on calculations for benzamide and a representative triazine derivative to illustrate the concept. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen) and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. Green areas represent neutral potential. tandfonline.comresearchgate.net

For a molecule like this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen of the amide group and a positive potential near the amino group's hydrogen atoms. tandfonline.comelectronicsandbooks.com This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. cecam.orgyoutube.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. epa.gov

The method provides insights into the nature of these transitions, for instance, identifying them as π-π* or n-π* transitions, which are characteristic of molecules with aromatic rings and heteroatoms. researchgate.net For substituted benzamides, TD-DFT calculations can help interpret experimental spectra and understand how different functional groups influence the absorption properties. epa.gov These calculations are instrumental in designing molecules with specific optical properties.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). walshmedicalmedia.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction.

Molecular docking simulations of this compound against various protein targets can reveal its potential as a therapeutic agent. The simulation calculates a docking score, which estimates the binding affinity, and visualizes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. mdpi.com

FtsZ: The Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics. mdpi.comcsic.es Docking studies with benzamide derivatives have shown that they can bind to FtsZ and inhibit its function. mdpi.comnih.gov Simulations would explore how this compound fits into the binding pocket of FtsZ, identifying key interactions with amino acid residues.

Akt2: Akt2 is a serine/threonine kinase that plays a significant role in glucose metabolism and is implicated in cancer and diabetes. As a kinase, it is a common target for inhibitor design. Docking into the ATP-binding site of Akt2 would assess the potential of this compound to act as a kinase inhibitor.

PDB:3D15: This PDB code corresponds to the crystal structure of a specific protein target, often used in docking studies to validate computational methods or screen for new inhibitors. Docking studies with benzamide derivatives against various protein kinases have been reported, demonstrating their potential as inhibitors. nih.gov

Smoothened (Smo) Receptor: The Smoothened (Smo) receptor is a key component of the Hedgehog signaling pathway, which is often dysregulated in various cancers. nih.gov Several benzamide derivatives have been investigated as Smo antagonists. nih.govnih.gov A docking study would elucidate the binding mode of this compound within the Smo receptor's transmembrane domain, providing a rationale for its potential activity as a Hedgehog pathway inhibitor.

Table 3: Representative Molecular Docking Results for Benzamide Derivatives with Biological Targets

| Target Protein | PDB ID (Example) | Ligand Type (Example) | Docking Score (kcal/mol) (Example) | Key Interacting Residues (Example) |

| FtsZ | 1S2A | Benzodioxane-benzamide | -7.5 | Gly21, Ala72, Val208 mdpi.com |

| Topoisomerase IIα | 5GWK | Benzamide derivative | -45.3 (Binding Energy) | Asp479, Ser480, Arg484 researchgate.net |

| Smoothened (Smo) Receptor | 4O9R | Benzamide derivative | - | Arg400, Tyr394 nih.gov |

| Tyrosine Kinase (e.g., EGFR) | 3QRJ | 4-(aminomethyl)benzamide | -8.2 | Met318, Ile360, His361 nih.gov |

Note: This table presents example data from docking studies of various benzamide derivatives against the specified or similar targets to illustrate the type of information obtained. The data is not specific to this compound.

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Sites

Derivatives of this compound are known to interact with dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 and 5-HT4 receptors. nih.govnih.gov The binding at these sites is a complex interplay of various interactions. For instance, the methoxy group and the amide moiety of the benzamide scaffold are capable of forming significant hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov The aromatic ring and the chloro substituent contribute to hydrophobic interactions, which are crucial for anchoring the ligand within the binding site. nih.gov

In studies of related benzamides targeting the dopamine D2 receptor, the presence of hydrophobic substituents at certain positions was found to increase binding affinity. nih.gov Similarly, for ligands binding to the 5-HT4 receptor, a hydrophobic pocket in the receptor is thought to contribute significantly to the high affinity of bulky ligands. nih.gov The amino group on the benzamide ring can act as a hydrogen bond donor, further stabilizing the ligand-receptor complex.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Development of Multi-Featured Pharmacophore Models (e.g., Hydrogen Bond Acceptors/Donors, Hydrophobic, Aromatic Rings)

Pharmacophore models for benzamide derivatives typically include a combination of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a pharmacophore hypothesis for benzamide derivatives acting as glucokinase activators identified an acceptor, a donor, and two ring features (ADRR) as being crucial for activity. nih.gov

In the context of dopamine and serotonin receptor ligands, the pharmacophore model would likely include:

A hydrogen bond acceptor: corresponding to the oxygen of the methoxy group or the amide carbonyl. nih.gov

A hydrogen bond donor: corresponding to the amino group or the amide NH2. nih.gov

A hydrophobic/aromatic feature: representing the substituted benzene (B151609) ring. nih.gov

The relative spatial arrangement of these features is critical for optimal receptor binding. The development of these models often relies on a set of active compounds from which the common features are extracted and mapped in 3D space. dovepress.com

Table 1: Common Pharmacophore Features for Benzamide Derivatives

| Pharmacophore Feature | Potential Corresponding Moiety on this compound |

| Hydrogen Bond Acceptor | Methoxy oxygen, Amide carbonyl oxygen |

| Hydrogen Bond Donor | Amino group, Amide group |

| Hydrophobic/Aromatic | Chloro-substituted benzene ring |

This table is a generalized representation based on pharmacophore studies of related benzamide compounds.

Validation of Pharmacophore Hypotheses

The predictive power of a pharmacophore model must be rigorously validated. researchgate.net Several methods are employed for this purpose:

Test Set Validation: The model is used to predict the activity of a set of compounds that were not used in its development. A good correlation between the predicted and experimental activities indicates a robust model. pharmacophorejournal.com

Decoy Set Validation: The pharmacophore is used to screen a database containing known active compounds and a large number of "decoy" molecules (assumed to be inactive). A successful model will be able to selectively identify the active compounds from the decoys. nih.gov

Fischer's Randomization Test: This statistical method involves generating multiple random hypotheses by scrambling the activity data of the training set compounds. The significance of the original hypothesis is confirmed if it is statistically superior to the random models. nih.gov

These validation techniques ensure that the pharmacophore model is not a result of chance correlation and can be reliably used for virtual screening and the design of new compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

2D- and 3D-QSAR Model Development and Validation

Both 2D- and 3D-QSAR models have been developed for benzamide derivatives to understand the structural requirements for their biological activities. nih.govnih.gov

2D-QSAR: These models correlate physicochemical descriptors (e.g., lipophilicity, electronic parameters, and steric parameters) with activity. For example, a QSAR study on 6-methoxy benzamides as dopamine D2 receptor antagonists highlighted the importance of hydrophobic and electronic properties of the substituents. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models use 3D fields (steric, electrostatic, hydrophobic, etc.) around the aligned molecules to predict activity. mdpi.com For a series of benzamide derivatives as glucokinase activators, 3D-QSAR models were successfully developed with high correlation coefficients (R²) for the training set and good predictive power (Q²) for the test set. nih.gov

Validation of QSAR models is crucial and is typically performed using a test set of compounds that were not included in the model development. rutgers.edu High R² and Q² values are indicative of a statistically robust and predictive model. nih.gov

Table 2: Statistical Parameters for a Representative 3D-QSAR Study on Benzamide Derivatives

| Statistical Parameter | Atom-based Model | Field-based Model |

| R² (Training Set) | > 0.99 | 0.98 |

| Q² (Test Set) | > 0.52 | 0.71 |

Source: Adapted from a study on benzamide derivatives as glucokinase activators. nih.gov

Correlation of Computational Parameters with Biological Activity

QSAR studies on benzamide derivatives have successfully correlated various computational parameters with their biological activities. A notable study on (S)-N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxy benzamides as dopamine D2 receptor antagonists revealed that:

Hydrophobicity: The presence of hydrophobic substituents at the R3 position of the benzamide scaffold was found to increase the binding affinity. nih.gov

Electronic Properties: Electron-donating groups at the R5 position also enhanced the biological activity. nih.gov Conversely, the presence of a nitro group on the phenyl ring was detrimental to the antagonistic activity. nih.gov

These findings demonstrate that computational parameters derived from the molecular structure can effectively predict and explain the biological activity of this class of compounds, thereby guiding the synthesis of new, more potent derivatives.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Once a potential biological target for a compound like this compound is identified, often through initial screening methods like molecular docking, Molecular Dynamics (MD) simulations are employed to provide a more dynamic and detailed understanding of the ligand-target complex. MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability and conformational changes of the complex in a simulated physiological environment.

The process begins with the establishment of an initial docked pose of the ligand within the binding site of the target protein. This complex is then placed in a simulated environment, typically a box of water molecules and ions, to mimic cellular conditions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, often on the scale of nanoseconds to microseconds.

Several key parameters are analyzed from the MD simulation trajectory to assess the stability of the ligand-target complex:

Root Mean Square Deviation (RMSD): This is a critical measure of the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation for both the protein and the ligand suggests that the complex has reached a stable equilibrium and the ligand is not diffusing away from the binding pocket. For instance, in studies of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of Rho-associated kinase-1 (ROCK1), stable RMSD values were indicative of a stable binding complex. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify which parts of the protein are flexible and which are stable upon ligand binding. High fluctuations in the binding site residues could indicate an unstable interaction.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable and specific interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand to its target. These calculations can help in ranking different compounds or different binding poses of the same compound. For example, these methods have been used to evaluate the binding of benzamide analogues to the FtsZ protein.

In studies of other benzamide derivatives, such as those targeting histone deacetylases (HDACs) or HIV nucleocapsid protein 7 (NCp7), MD simulations have been crucial in confirming the stability of docked poses and understanding the nuanced interactions that contribute to inhibitory activity. rsc.orgnih.govtandfonline.comnih.gov For this compound, MD simulations would be a vital step to validate any predicted interactions and to provide a dynamic rationale for its potential biological activity.

In Silico Target Prediction Methodologies

Before detailed stability analysis can be performed, the biological targets of a novel compound must be identified. In silico target prediction methodologies are computational techniques designed to predict the most likely protein targets for a small molecule like this compound. These methods are broadly classified into two categories: ligand-based and structure-based approaches.

Ligand-Based Target Prediction: These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.

2D and 3D Similarity Searching: The chemical structure of this compound would be compared against databases of compounds with known biological targets. This can be done using 2D fingerprints, which represent the presence or absence of various structural features, or by aligning the 3D conformations of the molecules.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By identifying the pharmacophoric features of a set of known active molecules, a model can be built and used to screen for new compounds, like this compound, that match the model. This approach has been successfully used for various benzamide series to identify key features for their inhibitory activity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. By building a QSAR model from a series of related benzamides with known activities, the potential activity of this compound could be predicted. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively applied to benzamide inhibitors of ROCK1. nih.govtandfonline.com

Structure-Based Target Prediction: These methods utilize the 3D structure of potential protein targets.

Reverse Docking (or Inverse Docking): This is a prominent structure-based method where a single ligand (this compound) is docked against a large library of 3D protein structures. The proteins are then ranked based on the predicted binding affinity (docking score), providing a list of potential targets. This approach is particularly useful for identifying potential off-target effects or for drug repurposing. Studies on substituted benzamide antipsychotics like Sulpiride have used molecular docking to understand interactions with dopamine receptors. nih.gov

Binding Site Similarity: This method compares the predicted binding site of the compound on a protein of interest with the known binding sites of other proteins in a database. A high degree of similarity suggests that the compound might also bind to those other proteins.

These in silico prediction methods generate hypotheses that require experimental validation. For benzamide derivatives, these computational predictions have guided the discovery of inhibitors for targets as diverse as bacterial cell division protein FtsZ, Rho-associated kinase-1 (ROCK1), and histone deacetylases (HDACs). nih.govtandfonline.comcsic.esnih.govnih.govmdpi.com Therefore, applying these established methodologies to this compound would be the standard computational workflow to uncover its pharmacological potential.

Structure Activity Relationship Sar Studies and Molecular Design Principles

SAR for Gastric Prokinetic Activity

The gastrointestinal prokinetic activity of benzamides is a well-documented phenomenon, and SAR studies have been pivotal in optimizing their efficacy.

The side chain of benzamide (B126) derivatives is a primary target for modification to enhance gastric prokinetic activity. A study focused on novel N-[(2-morpholinyl)alkyl]benzamides demonstrated that the morpholinyl moiety was a successful design element for achieving potent and selective gastric prokinetic effects. nih.gov The combination of the 4-amino-5-chloro-2-methoxybenzoyl group with an N-[(4-benzyl-2-morpholinyl)methyl] side chain resulted in a compound with strong prokinetic activity. nih.gov Further optimization of the side chain, for example, by introducing a cycloaminoalkanecarboxylic acid moiety, has also been explored. One such derivative, 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid, exhibited potent gastro- and colon-prokinetic activities with reduced dopamine (B1211576) D2 receptor antagonism. nih.gov

Table 2: Optimization of Side Chains for Gastric Prokinetic Activity

| Benzoyl Moiety | Side Chain Structure | Observed Gastric Prokinetic Activity |

|---|---|---|

| 4-amino-5-chloro-2-methoxybenzoyl | N-[(4-benzyl-2-morpholinyl)methyl] | Potent and selective gastric prokinetic activity. nih.gov |

| 4-amino-5-chloro-2-methoxybenzoyl | 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid | Potent gastro- and colon-prokinetic activities. nih.gov |

SAR in Anti-proliferative Activity

Recent research has explored the potential of benzamide and sulfonamide derivatives as anti-proliferative agents, revealing another dimension of their biological activity.

The incorporation of a sulfonamide group can impart significant anti-proliferative properties. A study on a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives revealed their potential as anti-cancer agents. researchgate.netsemanticscholar.org These compounds were synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net One of the most potent compounds from this series was further tested against a panel of cancer cell lines, with human pancreatic carcinoma cells showing the highest sensitivity. researchgate.netsemanticscholar.org Mechanistic studies indicated that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. researchgate.net The nature of the substituent on the sulfonamide nitrogen was found to be a key determinant of the anti-proliferative potency. nih.gov

Table 3: Anti-proliferative Activity of Sulfonamide Derivatives

| Compound Scaffold | Key Structural Feature | Biological Activity/Finding |

|---|---|---|

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives | Sulfonamide moiety | Anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.netsemanticscholar.org |

| Potent derivative from the series | - | Induced G2/M cell cycle arrest and apoptosis in human pancreatic carcinoma cells. researchgate.net |

| Indolic benzenesulfonamide (B165840) derivatives | Substituents on the sulfonamide nitrogen | Determined different mechanistic results and cell fates in anti-proliferative activity. nih.gov |

| Benzofuransulfonamide derivatives | Benzofuransulfonamide scaffold | Exhibited broad-spectrum anti-proliferative activities against a panel of tumor cell lines. nih.gov |

Effect of Benzoxazole (B165842) Moiety and Amide Substituents in Conjugates

The chemical scaffold of benzoxazole-benzamide conjugates has been a subject of investigation for developing new therapeutic agents. SAR studies on these conjugates have revealed that substitutions on both the benzoxazole ring and the amide portion of the molecule can significantly influence their biological activity.

In a series of 2-thioacetamide linked benzoxazole-benzamide conjugates designed as potential anti-proliferative agents, it was observed that the nature of the substituent on the benzoxazole moiety plays a crucial role. Current time information in Bangalore, IN. For instance, compounds featuring a 5-chlorobenzoxazole (B107618) group generally exhibited greater cytotoxic activity against HCT-116 and MCF-7 cancer cell lines compared to their counterparts with a 5-methyl or an unsubstituted benzoxazole ring. Current time information in Bangalore, IN.

The substituent on the amide group also dictates the potency of these conjugates. A cyclohexyl group at this position was generally found to produce more active compounds than a phenyl or substituted phenyl group. Current time information in Bangalore, IN. However, there are exceptions; for example, a compound with a 4-methoxybenzamide (B147235) group was found to be more active than its cyclohexyl analog. Current time information in Bangalore, IN. Furthermore, replacing the benzamide with an acyl hydrazide derivative generally led to higher inhibitory activity against the tested cancer cell lines. Current time information in Bangalore, IN.

Below is a data table summarizing the anti-proliferative activity of selected benzoxazole-benzamide conjugates.

| Compound | Benzoxazole Moiety | Amide Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 1 | Unsubstituted | Cyclohexyl | 7.2 ± 0.01 | 7.8 ± 0.015 |

| 2 | Unsubstituted | Phenyl | 18.5 ± 0.005 | - |

| 9 | 5-Chloro | Cyclohexyl | - | - |

| 12 | 5-Chloro | 4-Methoxybenzyl | - | - |

| 13 | Unsubstituted | Acyl hydrazide | 9.1 ± 0.005 | - |

Data sourced from a study on anti-proliferative agents. Current time information in Bangalore, IN.

SAR for Dopamine D2/D3 Receptor Bitopic Ligands

The development of bitopic ligands, which can simultaneously bind to an orthosteric binding site and a secondary binding pocket (SBP) on a receptor, is a key strategy in designing selective drugs. This is particularly relevant for the dopamine D2 and D3 receptors, which share a high degree of homology, making the development of selective ligands challenging. nih.gov

Effects of N-Alkylation and Pyrrolidine (B122466) Ring Modifications

In the quest for selective D3 receptor ligands, modifications to the pyrrolidine ring and N-alkylation of benzamide analogs have been explored. For instance, in a series of bitopic ligands based on the benzamide analog Fallypride, the introduction of various secondary binding fragments (SBFs) on the pyrrolidine ring was investigated to enhance D3 versus D2 receptor selectivity. nih.gov

It was found that attaching small alkyl groups with a heteroatom to the pyrrolidine ring could improve D3/D2 selectivity. nih.gov The introduction of SBFs on the nitrogen of the pyrrolidine ring is another strategy that has been employed to create bitopic ligands with improved selectivity. nih.gov Research on other scaffolds, such as 1-phenyl-benzazepines, has also shown that the presence or absence of an N-alkyl substituent can significantly influence binding affinities at dopamine receptors. nih.gov For example, in certain 1-phenyl-benzazepine series, the absence of an N-alkyl group led to stronger binding of monobromo versus monochloro variants at the D1 receptor. nih.gov

The table below presents the binding affinities of selected Fallypride-based bitopic ligands for D2 and D3 receptors.

| Compound | Secondary Binding Fragment (SBF) | D2R Ki (nM) | D3R Ki (nM) |

| 29a | Benzyl | - | - |

| 29d | Pyridine | - | - |

| 29e | Pyridine | - | - |

Data for Fallypride analogs highlights the impact of SBFs on receptor affinity. nih.gov

Impact of O-Alkylation on Binding Affinities

Mechanistic Investigations at the Molecular and Cellular Levels

General Mechanisms of Action of Benzamide (B126) Derivatives

Benzamide derivatives are recognized for their wide range of pharmacological activities, which stem from their capacity to bind to and modulate the function of various biological targets. ontosight.aiontosight.ai This versatility has made them a cornerstone in the development of therapeutic agents for diverse conditions. mdpi.com

A primary mechanism through which benzamide derivatives exert their effects is the inhibition of enzymes. This often occurs through direct binding to the enzyme's active site, preventing the natural substrate from binding and catalysis from occurring.

Benzamide compounds have been identified as potent inhibitors of several key enzymes:

Cholinesterases : Certain benzamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. mdpi.comacs.org For instance, some novel N-benzyl benzamide compounds were found to inhibit BuChE with IC50 values ranging from picomolar to nanomolar. acs.org Other 2-Hydroxy-N-phenylbenzamides moderately inhibited AChE with IC50 values in the range of 33.1 to 85.8 µM. nih.gov

Carbonic Anhydrases (CAs) : Benzamides bearing sulfonamide moieties have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II, with inhibition constants (Ki) in the nanomolar range. nih.govresearchgate.net

Histone Deacetylases (HDACs) : Some benzamide derivatives, like Entinostat, are selective inhibitors of class I HDACs. mdpi.com The drug Vorinostat binds to the active site of HDAC enzymes, chelating the zinc ion in the catalytic site and thereby inhibiting their activity. mdpi.com Similarly, the disulfide bonds in the HDAC inhibitor Romidepsin are reduced within the cell to a thiol group that binds the zinc atom at the active site of HDACs. mdpi.com

Other Enzymes : Research has also highlighted benzamides as inhibitors of β-secretase (BACE1), an enzyme involved in the generation of amyloid-β peptides in Alzheimer's disease, and urokinase-type plasminogen activators (uPA), which are implicated in cancer cell proliferation. mdpi.comnih.gov

Table 1: Enzyme Inhibition by Benzamide Derivatives

| Enzyme Class | Specific Enzyme | Example Inhibitor Type | Reported Inhibition Values | Reference |

|---|---|---|---|---|

| Cholinesterases | Acetylcholinesterase (AChE) | 2-Hydroxy-N-phenylbenzamides | IC50: 33.1 - 85.8 µM | nih.gov |

| Cholinesterases | Butyrylcholinesterase (BChE) | N-benzyl benzamides | IC50: pM to nM range | acs.org |

| Carbonic Anhydrases | hCA I, hCA II | Benzamide-sulfonamides | Ki: 4.07 - 37.16 nM | nih.gov |

| Histone Deacetylases | Class I HDACs | Entinostat | Selective Inhibition | mdpi.com |

| Proteases | β-secretase (BACE1) | Novel Benzamides | - | mdpi.com |

| Proteases | Urokinase-Type Plasminogen Activator (uPA) | Imidazopyridine-benzamides | Significant reduction in uPA levels | nih.gov |

The specificity of benzamide derivatives allows them to interact with a defined set of molecular targets beyond enzymes. These interactions are dictated by the compound's three-dimensional structure, including its substituents and stereochemistry, which influences its binding affinity and selectivity. ontosight.ai

Key molecular targets for benzamide derivatives include:

Receptors : As will be discussed in detail, benzamides are well-known for their antagonism of neurotransmitter receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Signaling Proteins : Compounds such as 4-Amino-2-methoxybenzamide have been shown to interact directly with the Smoothened (Smo) protein, a critical component of the Hedgehog (Hh) signaling pathway.

Structural Proteins : The amide bond present in benzamides is a common feature in many biologically active molecules and contributes to stable interactions with various protein targets. mdpi.com

Receptor-Specific Antagonism

A significant aspect of the mechanism of action for 2-Amino-4-chloro-5-methoxybenzamide and its analogues is their ability to act as antagonists at specific neurotransmitter receptors. This antagonism blocks the downstream signaling initiated by the natural ligand, leading to a modulation of neuronal activity.

Dopamine antagonists are drugs that block dopamine receptors, and they are most commonly used as antipsychotics and antiemetics. wikipedia.org Research into derivatives of 4-amino-5-chloro-2-methoxybenzoic acid has demonstrated potent dual antagonism of both dopamine D2 and serotonin 5-HT3 receptors. nih.gov

In a key study, a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives were synthesized and evaluated for their binding affinity. nih.gov The findings revealed that specific modifications to the core structure significantly enhanced affinity for the dopamine D2 receptor. For example, the compound 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (and its bromo and iodo analogues) exhibited much higher affinity for the D2 receptor than the established antagonist metoclopramide, with IC50 values between 17.5-61.0 nM compared to 483 nM for metoclopramide. nih.gov Further investigation into the optical isomers of one potent compound showed that the (R)-enantiomer retained a strong affinity for the D2 receptor. nih.gov

Serotonin 5-HT3 receptor antagonists are a class of drugs, informally known as "setrons," that block the action of serotonin at 5-HT3 receptors. wikipedia.org These receptors are located on nerve terminals of the vagus nerve in the gastrointestinal tract and in chemoreceptor trigger zones in the brain. nih.govyoutube.com Their blockade is highly effective in preventing nausea and vomiting. wikipedia.org

The same series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives that showed D2 antagonism also displayed high affinity for 5-HT3 receptors. nih.gov The study aimed to develop a dual antagonist as a potential broad-spectrum antiemetic agent. The (S)-enantiomer of the resolved compound, in contrast to its (R)-counterpart, was found to have a potent and selective binding affinity for the serotonin 5-HT3 receptor. nih.gov This demonstrates that the this compound scaffold is a viable pharmacophore for potent 5-HT3 receptor antagonism.

Table 2: Receptor Antagonism by 4-Amino-5-chloro-2-methoxybenzamide Derivatives

| Receptor | Compound Series | Key Finding | Reported Affinity (IC50) | Reference |

|---|---|---|---|---|

| Dopamine D2 | 5-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide | (R)-enantiomer shows strong affinity. Higher affinity than metoclopramide. | 17.5 - 61.0 nM | nih.gov |

| Serotonin 5-HT3 | 5-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide | (S)-enantiomer shows potent and selective affinity. | - | nih.gov |

Cellular Pathway Modulation

The inhibition of enzymes and antagonism of receptors by this compound and related compounds ultimately translates into the modulation of complex intracellular signaling pathways. This can affect fundamental cellular processes such as gene expression, cell proliferation, and survival.

Hedgehog (Hh) Signaling Pathway : A series of 2-methoxybenzamide (B150088) derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. The inhibitory mechanism involves the blockade of the Smoothened (Smo) protein, preventing it from entering the primary cilium and transducing the signal downstream. nih.gov One benzamide analogue demonstrated an IC50 value of 0.03 μM in a Gli-luciferase reporter assay, indicating potent pathway inhibition. nih.gov

Pathways Regulating Angiogenesis and Cell Growth : Other benzamide derivatives have been shown to modulate pathways critical for tumor growth and survival. The HDAC inhibitor Entinostat can regulate genes associated with angiogenesis and upregulate tumor suppressor genes. mdpi.com Panobinostat, another benzamide-related HDAC inhibitor, has been shown to regulate key oncogenic pathways like AKT/mTOR signaling and β-catenin. mdpi.com The HDAC inhibitor Romidepsin can promote the p53/p21 signaling pathway, which leads to cell cycle arrest and apoptosis. mdpi.com

Immune Pathway Modulation : Certain benzamide derivatives can also influence the tumor microenvironment and immune response. Entinostat, for instance, can enhance the presentation of neoantigens, which improves the infiltration of cancer cells by CD8+ T lymphocytes, potentially reprogramming tumors to respond better to immunotherapies. mdpi.com

This body of evidence underscores that the mechanistic actions of this compound and its chemical relatives are multifaceted, involving precise interactions at the molecular level that cascade into significant modulation of cellular function.

Hedgehog (Hh) Signaling Pathway Inhibition via Smoothened (Smo) Protein

Research into the biological activity of benzamides has identified their role in modulating the Hedgehog (Hh) signaling pathway. A structurally related compound, 4-Amino-2-methoxybenzamide, has been shown to interact with the Smoothened (Smo) protein, a critical component of the Hh pathway. This interaction leads to the inhibition of Smo's function, thereby disrupting the downstream signaling cascade that can contribute to aberrant cell proliferation in certain cancers. The inhibition of the Hh signaling pathway by compounds like 4-Amino-2-methoxybenzamide highlights a potential therapeutic avenue for cancers characterized by an overactive Hh pathway.

While direct studies on this compound are limited in this context, the activity of its close analogue suggests a possible, yet unconfirmed, role in Hh pathway modulation. The primary distinction of the title compound is the presence of a chloro group at the C4 position.

Akt2 Inhibition Mechanisms

Currently, there is a lack of specific research in the reviewed scientific literature detailing the direct inhibitory effects of this compound on the Akt2 protein.

FtsZ Protein Inhibition (Antimicrobial Context)

VEGFR Enzymatic Inhibition

The potential for this compound to act as an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) enzymes has not been specifically elucidated in the available research.

Cellular Effects of Benzamide Derivatives

Cell Cycle Perturbations (e.g., G2/M arrest)

Studies on closely related benzamide derivatives have demonstrated significant effects on cell cycle progression. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were found to induce cell cycle arrest at the G2/M phase in human pancreatic carcinoma (MIA PaCa-2) cells. researchgate.net This perturbation of the cell cycle is a key mechanism for the anti-proliferative activity of these compounds. researchgate.net One of the potent compounds in this series, compound 4j, was shown to cause this G2/M arrest. researchgate.net

Table 1: Effect of Benzamide Derivative on Cell Cycle in MIA PaCa-2 Cells

| Compound | Concentration | Cell Cycle Phase Arrest |

|---|---|---|

| Compound 4j | Not Specified | G2/M |

Data derived from a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives. researchgate.net

Apoptosis Induction in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a crucial outcome of many anti-cancer agents. Research on benzamide derivatives has shown their capability to trigger apoptosis in various cancer cell lines. The same study that identified G2/M phase arrest by 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives also confirmed their ability to induce apoptosis in MIA PaCa-2 cells. researchgate.net Furthermore, other benzamide derivatives have been noted to induce apoptosis in different cancer cell lines, suggesting this is a common mechanistic outcome for this class of compounds.

Table 2: Apoptotic Activity of a Benzamide Derivative

| Cell Line | Compound | Outcome |

|---|---|---|

| MIA PaCa-2 | Compound 4j | Induction of Apoptosis |

Data derived from a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives. researchgate.net

Target Identification and Validation Methodologies

The process of elucidating the biological targets of a novel chemical entity is a cornerstone of drug discovery and chemical biology. This endeavor allows for a deeper understanding of a compound's mechanism of action, potential therapeutic applications, and possible off-target effects. For a compound like this compound, a multi-pronged approach combining chemical proteomics, genetic strategies, and computational methods would be essential for robust target identification and validation.

Chemical Proteomics Approaches

Chemical proteomics serves as a powerful tool to directly identify the protein interactome of a small molecule within a complex biological system, such as a cell lysate or even in living cells. mdpi.com This is often achieved by designing a chemical probe based on the molecule of interest.

For this compound, a probe would be synthesized by incorporating two key features: a reactive group for covalent linkage to the target protein and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and detection. stanford.edu The probe design is critical to ensure that its biological activity remains comparable to the parent compound.

Table 1: Illustrative Chemical Proteomics Workflow for this compound

| Step | Description | Rationale |

| 1. Probe Synthesis | A derivative of this compound is synthesized with an affinity tag (e.g., biotin) and a photoreactive crosslinker. | To enable the capture and subsequent identification of binding proteins. The photoreactive group allows for covalent linkage upon UV irradiation, trapping even transient interactions. nih.gov |

| 2. Target Binding | The probe is incubated with a relevant biological sample (e.g., cell lysate or intact cells). | To allow the probe to bind to its specific protein targets. |

| 3. Covalent Crosslinking | The sample is exposed to UV light to activate the photoreactive group, forming a covalent bond between the probe and its target(s). | To create a stable complex for subsequent purification. |

| 4. Affinity Purification | The probe-protein complexes are enriched from the mixture using affinity chromatography (e.g., streptavidin beads for a biotinylated probe). | To isolate the target proteins from the vast excess of non-binding proteins. nih.gov |

| 5. Protein Identification | The enriched proteins are identified using mass spectrometry-based proteomics. | To generate a list of potential protein targets of this compound. |

A key advantage of this approach is its unbiased nature, as it can identify both expected and unexpected targets. mdpi.com The identified proteins would then require further validation to confirm that they are indeed responsible for the biological effects of the original compound.

Genetic and Computational Strategies for Target Validation

Following the identification of potential targets through chemical proteomics, genetic and computational strategies are employed to validate these findings and confirm their relevance. nih.gov

Genetic Validation:

Genetic approaches aim to demonstrate that modulating the expression or function of the identified target protein mimics or alters the phenotypic effects of the compound. wjbphs.com

Table 2: Exemplary Genetic Validation Strategies for Putative Targets of this compound

| Strategy | Description | Expected Outcome if Target is Valid |

| RNA interference (RNAi) or CRISPR-Cas9 Knockdown/Knockout | The expression of the candidate target gene is suppressed or knocked out in a cellular model. sitoolsbiotech.com | The cellular phenotype observed with compound treatment is replicated or the cells become resistant to the compound's effects. |

| Gene Overexpression | The candidate target gene is overexpressed in a cellular model. | This may lead to a reduced sensitivity to the compound if it acts as an inhibitor. |

| Rescue Experiments | In cells where the target gene is knocked down, a modified version of the target that is resistant to the knockdown (but still functional) is introduced. | Restoration of the compound's effect would confirm that the phenotype is specifically due to the inhibition of that target. sitoolsbiotech.com |

These genetic manipulations provide strong evidence for a direct link between the identified protein and the action of the compound. nih.gov

Computational Validation:

Computational, or in silico, methods can be used both to predict potential targets and to help validate experimentally identified ones. nih.gov These approaches leverage large databases of known drug-target interactions and protein structures.

Table 3: Potential Computational Approaches for Target Validation of this compound

| Method | Description | Application in Validation |

| Molecular Docking | The 3D structure of this compound is computationally "docked" into the binding site of the putative target protein. nih.gov | A favorable binding energy and a plausible binding pose would provide structural support for the interaction. |

| Quantitative Structure-Activity Relationship (QSAR) | A model is built that correlates the chemical structures of a series of related compounds with their biological activity. | This can help to understand which chemical features of the benzamide scaffold are crucial for target engagement. |

| Target Prediction Databases | The structure of the compound is used to search against databases that predict targets based on chemical similarity to known ligands. frontiersin.orgresearchgate.net | The identification of the putative target in the prediction results would add another layer of confidence. |

The integration of chemical proteomics with these genetic and computational validation strategies provides a rigorous framework for elucidating the molecular mechanisms of action for novel compounds like this compound. While specific data for this compound is not currently available, the application of these established methodologies would be the standard path forward in its pharmacological investigation.

Role of 2 Amino 4 Chloro 5 Methoxybenzamide As a Synthetic Building Block and Intermediate

Utilization in the Synthesis of Agrochemicals and Industrial Chemicals

While primarily recognized for its role in pharmaceuticals, the structural motifs present in 2-Amino-4-chloro-5-methoxybenzamide also find application in the development of agrochemicals and industrial chemicals. The substituted aniline (B41778) core is a common feature in many herbicidal and fungicidal compounds. The specific arrangement of substituents on the aromatic ring can be tailored to interact with biological targets in pests and weeds.

For instance, related aminobenzamide structures are precursors to insecticides. google.com The synthesis of certain anthranilamide insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole, involves intermediates structurally similar to this compound. google.com These insecticides are known for their effectiveness against a range of chewing and sucking insect pests.

In the realm of industrial chemicals, aminobenzamide derivatives can be utilized in the production of specialty polymers and dyes. The amino and amide functionalities can participate in polymerization reactions, while the aromatic ring system can be modified to create chromophores for dyestuffs. The chloro and methoxy (B1213986) groups can further influence the properties of the final products, such as their solubility, stability, and color.

Scaffold for the Development of Complex Bioactive Molecules